3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide
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Overview
Description
3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a complex organic compound that features a cyclopentyl group, an imidazo[1,2-a]pyrimidine moiety, and a propanamide group. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide typically involves multistep organic reactions. The key steps include:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations.
Introduction of the Cyclopentyl Group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Propanamide Group: This is usually done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways . This can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Pyrrolo[1,2-a]pyrimidine Derivatives: These compounds also feature a fused heterocyclic ring system and have shown potential in medicinal chemistry.
Uniqueness
3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-7-9-17(19-14-25-12-4-11-22-21(25)24-19)13-18(15)23-20(26)10-8-16-5-2-3-6-16/h4,7,9,11-14,16H,2-3,5-6,8,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFRRXFFYXBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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